Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the dihydropyridine class, which is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of multiple methoxy groups and ester functionalities makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Catalysts: Acidic catalysts like acetic acid or p-toluenesulfonic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Pyridine derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted dihydropyridine derivatives
Scientific Research Applications
Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of cardiovascular diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound is known to modulate calcium channels, which play a crucial role in various physiological processes. By binding to these channels, the compound can influence calcium ion flow, thereby affecting muscle contraction, neurotransmitter release, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A well-known dihydropyridine used in the treatment of hypertension and angina.
Felodipine: Similar in structure and function, used for cardiovascular conditions.
Uniqueness
Dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate stands out due to its unique combination of methoxy and ester groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H27NO8 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
dimethyl 1-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H27NO8/c1-25-8-7-22-11-14(20(23)29-5)18(15(12-22)21(24)30-6)13-9-16(26-2)19(28-4)17(10-13)27-3/h9-12,18H,7-8H2,1-6H3 |
InChI Key |
ZTANWILATQPWBC-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C(C(=C1)C(=O)OC)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC |
Origin of Product |
United States |
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